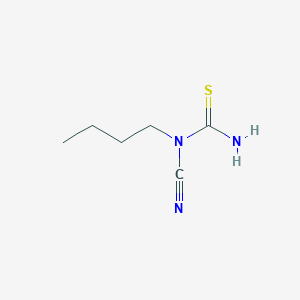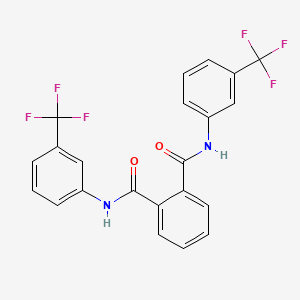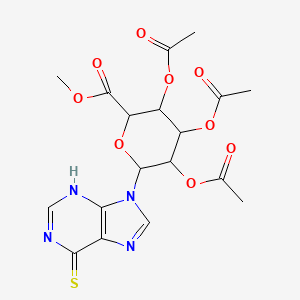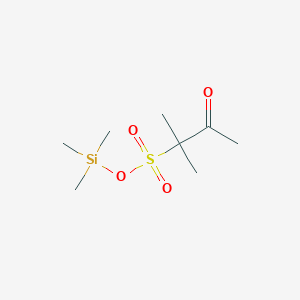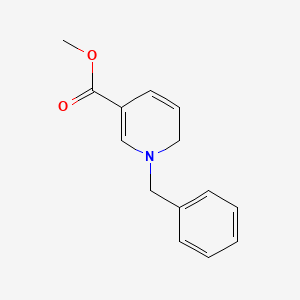![molecular formula C17H20O2S2 B14463696 2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) CAS No. 67610-65-5](/img/structure/B14463696.png)
2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) is an organic compound characterized by the presence of two ethan-1-ol groups connected through a diphenylmethylene disulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) typically involves the reaction of diphenylmethane with ethan-1-ol in the presence of a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired disulfide bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, yielding thiol derivatives.
Substitution: The ethan-1-ol groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) exerts its effects involves the interaction of its disulfide bridge with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins and enzymes. This compound may also interact with cellular membranes and proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(ethan-1-ol): Similar structure but lacks the diphenylmethylene group.
Diphenyl disulfide: Contains the disulfide bridge but lacks the ethan-1-ol groups.
Ethan-1-ol derivatives: Compounds with similar ethan-1-ol groups but different bridging structures.
Uniqueness
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) is unique due to the combination of its diphenylmethylene disulfide bridge and ethan-1-ol groups
Eigenschaften
CAS-Nummer |
67610-65-5 |
|---|---|
Molekularformel |
C17H20O2S2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2-[2-hydroxyethylsulfanyl(diphenyl)methyl]sulfanylethanol |
InChI |
InChI=1S/C17H20O2S2/c18-11-13-20-17(21-14-12-19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |
InChI-Schlüssel |
OQZZONXGVXCSPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(SCCO)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


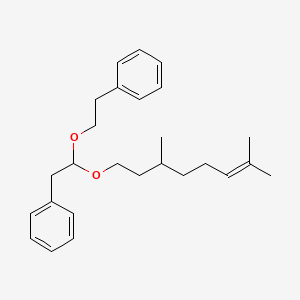
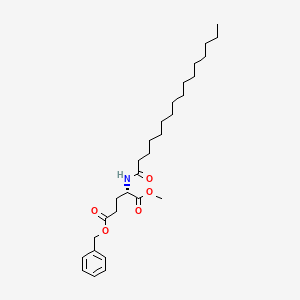
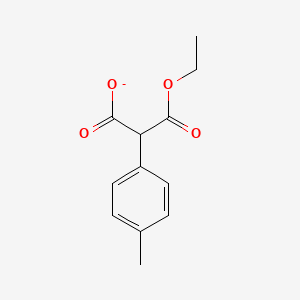

methanone](/img/structure/B14463638.png)
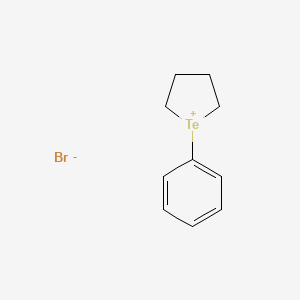
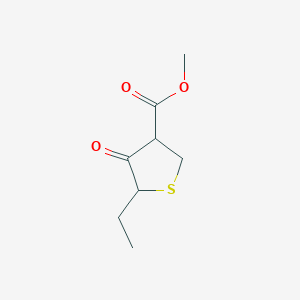
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)

